2-Bromo-3-dodecylthiophene

Vue d'ensemble

Description

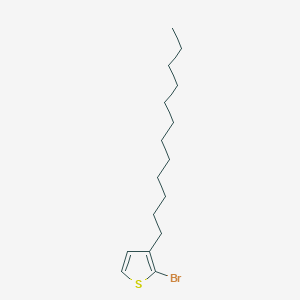

2-Bromo-3-dodecylthiophene is an organic compound with the molecular formula C16H27BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a dodecyl (twelve-carbon alkyl) chain at the third position of the thiophene ring. It is primarily used in the field of organic electronics and materials science due to its unique electronic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-dodecylthiophene typically involves the bromination of 3-dodecylthiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include organolithium or Grignard reagents.

Coupling Reactions: It is often used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of conjugated polymers and other complex organic molecules

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, a boronic acid or ester, and a base such as potassium carbonate in a solvent like tetrahydrofuran or toluene.

Stille Coupling: Utilizes a stannane reagent, a palladium catalyst, and a base under similar solvent conditions.

Major Products Formed: The major products formed from these reactions are often conjugated polymers or oligomers, which have applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Applications De Recherche Scientifique

Organic Electronics

One of the primary applications of 2-Bromo-3-dodecylthiophene is in the field of organic electronics. It serves as a crucial building block for synthesizing organic semiconductors used in:

- Organic Light-Emitting Diodes (OLEDs) : The compound's ability to form π-conjugated systems enhances charge transport properties, making it suitable for OLED applications. Its incorporation into polymer matrices improves device efficiency and stability.

- Organic Photovoltaics (OPVs) : In OPVs, this compound is utilized to create donor materials that can effectively convert sunlight into electricity. The dodecyl chain increases solubility in organic solvents, facilitating solution processing techniques.

- Organic Field-Effect Transistors (OFETs) : The compound's electronic properties contribute to the performance of OFETs, where it aids in charge carrier mobility and device stability .

Material Science

In material science, this compound is employed to develop advanced materials with unique electronic and optical properties. Its role includes:

- Synthesis of Polymers : The compound is used to synthesize regioregular poly(3-dodecylthiophene) (P3DDT), which exhibits high charge mobility and is essential for creating high-performance electronic devices .

- Nanostructured Materials : Researchers have explored its use in creating nanostructured materials that enhance light absorption and charge separation, critical for improving the efficiency of photovoltaic devices .

Chemical Biology

In chemical biology, this compound serves as a precursor for synthesizing biologically active molecules. Its applications include:

- Probes for Biological Systems : The compound can be modified to create probes that interact with specific biological targets, aiding in the study of cellular processes and drug development.

- Synthesis of Therapeutic Agents : By altering its structure, researchers can enhance the biological activity and selectivity of new drugs derived from this compound .

Medicinal Chemistry

The versatility of this compound extends to medicinal chemistry, where it is used to develop new therapeutic agents. Notable applications include:

- Drug Development : Its reactivity allows for the modification of molecular structures to improve pharmacological properties, making it a valuable compound in drug design .

Case Study 1: Synthesis of Poly(3-Dodecylthiophene)

A study demonstrated the synthesis of poly(3-dodecylthiophene) using this compound as a monomer. The polymerization resulted in high yields and exhibited excellent electrical conductivity, showcasing its potential for use in organic electronic devices .

Case Study 2: Application in Organic Photovoltaics

Research highlighted the integration of this compound into OPV systems, where it contributed to improved energy conversion efficiencies compared to traditional materials. This advancement underscores its significance in developing next-generation solar cells .

Mécanisme D'action

The mechanism of action of 2-Bromo-3-dodecylthiophene in organic electronics involves its ability to participate in π-conjugation, which enhances the electronic properties of the resulting polymers. The bromine atom facilitates various coupling reactions, allowing for the formation of extended π-conjugated systems. These systems exhibit high charge carrier mobility, making them suitable for use in electronic devices .

Comparaison Avec Des Composés Similaires

- 2-Bromo-3-octylthiophene

- 2-Bromo-3-hexylthiophene

- 2-Bromo-3-methylthiophene

Comparison: 2-Bromo-3-dodecylthiophene is unique due to its longer alkyl chain, which imparts different solubility and processing properties compared to its shorter-chain analogs. This can influence the morphology and performance of the resulting polymers in electronic applications. For instance, the longer dodecyl chain can enhance the solubility of the polymer in organic solvents, facilitating easier processing and film formation .

Activité Biologique

2-Bromo-3-dodecylthiophene (C₁₆H₂₇BrS) is a brominated thiophene derivative notable for its potential applications in organic electronics and pharmaceuticals. The compound features a dodecyl side chain which enhances its hydrophobic properties, thus influencing its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and comparative data.

Chemical Structure : The compound consists of a thiophene ring substituted at the 2-position with a bromine atom and at the 3-position with a dodecyl group. This configuration contributes to its unique chemical reactivity and biological interactions.

Synthesis : The synthesis typically involves bromination of 3-dodecylthiophene using agents such as N-bromosuccinimide or elemental bromine under controlled conditions. The process allows for selective substitution at the desired position on the thiophene ring, facilitating further functionalization for specific applications.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial activity. A study demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting potential uses in developing antimicrobial agents.

Cytotoxicity and Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. For instance, a comparative analysis of thiophene derivatives revealed that those with longer alkyl chains, like dodecyl, often exhibited enhanced cytotoxic effects due to improved membrane permeability and interaction with cellular targets .

Case Studies

-

Case Study on Dermatitis :

A case report highlighted an instance of acute dermatitis potentially linked to exposure to thiophene derivatives during synthesis experiments. The patient developed symptoms after handling chemicals including 3-hexylthiophene, underscoring the irritant potential of related compounds. Although direct evidence for this compound was not established, it raises awareness about safety concerns associated with thiophenes in laboratory settings . -

Comparative Studies :

A study comparing various brominated thiophenes found that those with longer alkyl chains exhibited significantly different biological activities compared to their shorter counterparts. This suggests that this compound may possess unique properties that warrant further investigation into its biological mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom can engage in nucleophilic substitution reactions, allowing the compound to form new derivatives that may enhance or modify its biological activity.

- Electrophilic Interactions : The electron-rich nature of the thiophene ring facilitates electrophilic substitution reactions, potentially allowing it to interact with various biological targets such as enzymes or receptors.

Applications in Drug Development

Due to its unique properties and biological activities, this compound is being explored as a building block in drug synthesis. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and infections.

Comparative Data Table

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₆H₂₇BrS | Long dodecyl chain; high hydrophobicity | Antimicrobial; cytotoxicity |

| 2-Bromo-3-methylthiophene | C₅H₅BrS | Shorter alkyl chain; used as pharmaceutical | Moderate antimicrobial activity |

| 2-Bromo-3-hexylthiophene | C₉H₁₃BrS | Intermediate length alkyl chain | Limited cytotoxicity |

Propriétés

IUPAC Name |

2-bromo-3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMILVTHOOISGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439776 | |

| Record name | 2-BROMO-3-DODECYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139100-06-4 | |

| Record name | 2-BROMO-3-DODECYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-Dodecylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.